molecular formula C16H19NO B2920036 N-benzyl-2-(3-methoxyphenyl)ethanamine CAS No. 55841-50-4

N-benzyl-2-(3-methoxyphenyl)ethanamine

Cat. No.: B2920036
CAS No.: 55841-50-4
M. Wt: 241.334
InChI Key: AWTRPQPHJUWYRC-UHFFFAOYSA-N
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Description

Phenethylamines are a large class of organic compounds that include many biologically active substances, such as neurotransmitters, hormones, and various synthetic compounds. The basic structure of phenethylamine (B48288) can be extensively modified to create a wide array of derivatives with diverse pharmacological profiles. N-benzyl-2-(3-methoxyphenyl)ethanamine is one such derivative, defined by specific substitutions that are significant in determining its chemical properties and potential biological interactions.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
CAS Number 5664-93-7

| Parent Compound | 2-(3-methoxyphenyl)ethanamine |

The N-benzylphenethylamines are a significant subclass of phenethylamines, distinguished by the addition of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) bridge, -CH₂-) to the nitrogen atom of the phenethylamine backbone. nih.gov This structural modification has been a key focus of chemical research, particularly due to its profound impact on the pharmacological activity of these compounds.

The addition of an N-benzyl group to a phenethylamine molecule is known to dramatically increase its binding affinity for certain serotonin (B10506) receptors, most notably the 5-HT₂A receptor. nih.govacs.org This increase in affinity is a cornerstone of the structure-activity relationships within this class. For instance, many N-benzyl derivatives of 2,5-dimethoxyphenethylamines (part of the 2C-x family) are highly potent 5-HT₂A receptor agonists. nih.govwikipedia.org These compounds, often referred to as NBOMes, can exhibit subnanomolar affinity for this receptor, a significant increase compared to their non-benzylated parent compounds. nih.gov

This compound fits directly into this structural class. However, its specific substitution pattern—a single methoxy (B1213986) group at the meta (3) position of the phenethylamine ring—distinguishes it from the more extensively studied 2,5-dimethoxy or 4-substituted analogues. The position of substituents on the phenyl ring is a critical determinant of a compound's activity, and the 3-methoxy configuration places this compound in a unique position for SAR analysis.

The structure-activity relationship (SAR) for N-benzylphenethylamines is complex, with activity being highly sensitive to the nature and position of substituents on both the phenethylamine ring and the N-benzyl group.

The ethanamine backbone is the foundational scaffold of the molecule. Its length and flexibility are crucial for proper orientation and interaction with receptor binding sites. Modifications to this backbone, such as alpha-methylation (as seen in amphetamines), can significantly alter the compound's metabolic stability and pharmacological properties. In this compound, the unsubstituted ethanamine chain is a core structural feature.

The N-benzyl substitution is a primary driver of the high 5-HT₂A receptor affinity seen in this class. acs.org Research has shown that the benzyl group likely engages in additional binding interactions within the receptor pocket, anchoring the molecule more effectively. nih.gov The substitution on the benzyl ring itself is also critical; for example, a 2-methoxy group on the benzyl ring often confers exceptionally high potency. nih.gov

Table 2: Comparative Structural Features and Expected Activity Modulation

Compound Class Phenethylamine Ring Substitution N-Substitution General 5-HT₂A Receptor Potency
2C-X Compounds 2,5-Dimethoxy-4-X Primary Amine Moderate
NBOMe Compounds 2,5-Dimethoxy-4-X N-(2-Methoxybenzyl) Very High nih.gov

| This compound | 3-Methoxy | N-Benzyl | Lower than other NBx analogues biorxiv.org |

This comparative analysis underscores the chemical principle that seemingly minor changes in molecular structure, such as moving a methoxy group from the 2 or 4-position to the 3-position, can lead to substantial differences in biological activity.

Properties

IUPAC Name

N-benzyl-2-(3-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-5-8-14(12-16)10-11-17-13-15-6-3-2-4-7-15/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRPQPHJUWYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2 3 Methoxyphenyl Ethanamine and Analogues

General Synthetic Approaches for N-Benzylated Phenethylamines

The construction of N-benzyl phenethylamines is most commonly achieved through the formation of a C-N bond between the phenethylamine (B48288) nitrogen and a benzyl (B1604629) group. The primary methods for achieving this transformation involve creating an imine intermediate from a phenethylamine and a benzaldehyde (B42025), which is then reduced to the target secondary amine.

Reductive amination stands as one of the most convenient and widely used methods for preparing secondary and tertiary amines. ias.ac.in This strategy involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine using a suitable reducing agent. ias.ac.in The process can be carried out in a stepwise fashion (indirect) or as a one-pot reaction (direct).

A common and direct approach for synthesizing N-benzyl phenethylamines involves the reaction between a substituted phenethylamine and a substituted benzaldehyde. nih.gov This reaction first forms a Schiff base (an imine), which is then reduced in situ or in a subsequent step to yield the final secondary amine.

The general procedure involves stirring a mixture of the phenethylamine hydrochloride, the desired benzaldehyde, and a base such as triethylamine (B128534) (Et3N) in a solvent like ethanol (B145695) until imine formation is complete. nih.gov A reducing agent, most commonly sodium borohydride (B1222165) (NaBH4), is then added to the mixture to reduce the imine C=N double bond to a C-N single bond. ias.ac.innih.gov The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the completion of both the imine formation and the subsequent reduction. google.com This method's versatility allows for the synthesis of a wide array of analogues by varying the substituents on both the phenethylamine and benzaldehyde rings. nih.govnih.gov

Table 1: Examples of Reductive Amination Conditions Data derived from research on related N-benzylamines. google.com

Amine ReactantAldehyde ReactantCatalyst/Reducing AgentSolventReaction TimeProduct
(R)-1-PhenylethylamineBenzaldehydePd/C, H₂Methanol24 hours(R)-N-Benzyl-1-phenylethylamine
1-Phenylethylamine (B125046)4-MethoxybenzaldehydePd/C, H₂Methanol5 hoursN-(4-Methoxybenzyl)-1-phenylethylamine
4-Methyl-1-phenylethylamineBenzaldehydePd/C, H₂Methanol5 hoursN-Benzyl-1-(4-methylphenyl)ethylamine
2-HeptylamineBenzaldehydePd/C, H₂MethanolNot specifiedN-Benzyl-2-heptylamine

One-pot reductive amination procedures offer an efficient and streamlined approach by combining the imine formation and reduction steps without isolating the intermediate. researchgate.net In this method, the amine, carbonyl compound, and a selective reducing agent are mixed together. The reducing agent must be chosen carefully to ensure it reduces the imine intermediate faster than the starting carbonyl compound. ias.ac.in

While reductive amination is a primary route to N-benzylated phenethylamines, other methods focus on first constructing the core phenethylamine structure, which can then be functionalized via N-benzylation.

An alternative route to the phenethylamine backbone involves the condensation of a substituted benzaldehyde with nitromethane, a reaction known as the Henry reaction. This reaction produces a β-nitrostyrene derivative. google.com

The subsequent step is the reduction of the β-nitrostyrene. This transformation is crucial as it reduces both the nitro group to a primary amine and the carbon-carbon double bond. Catalytic hydrogenation is an effective method for this reduction. For instance, using a palladium-carbon catalyst in an alcohol solvent containing an inorganic mineral acid allows the reduction to proceed under normal pressure and at temperatures below room temperature, yielding the desired phenethylamine in high yields. google.com Once the phenethylamine is synthesized, it can be converted to its N-benzyl analogue using the reductive amination strategies described previously.

Table 2: Two-Step Synthesis of Phenethylamines via Nitromethane Condensation

StepReactionKey ReagentsIntermediate/Product
1Henry CondensationSubstituted Benzaldehyde, Nitromethaneβ-Nitrostyrene derivative
2Catalytic ReductionH₂, Palladium-on-Carbon (Pd/C)Substituted Phenethylamine

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.orgmasterorganicchemistry.com This method can be adapted to synthesize the phenethylamine precursors required for producing N-benzyl phenethylamines. The process begins with the N-alkylation of potassium phthalimide (B116566) with a suitable phenethyl halide. libretexts.org The phthalimide group acts as a protected form of ammonia, preventing the over-alkylation that often plagues direct amination of alkyl halides. masterorganicchemistry.com

Once the N-alkylphthalimide intermediate is formed, the primary amine must be liberated. The most common method for this deprotection step is the Ing-Manske procedure, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.orgmasterorganicchemistry.com This reaction cleaves the phthalimide group, releasing the primary phenethylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org Alternative deprotection methods include acidic or basic hydrolysis, although these conditions can be harsh. wikipedia.orglibretexts.org Following the successful synthesis and isolation of the primary phenethylamine, N-benzylation can be readily achieved through reductive amination with benzaldehyde. nih.gov

Alternative Synthetic Pathways for Related Compounds

Wittig-Horner and Arbuzov reactions for the synthesis of related intermediates

The Wittig and Horner-Wadsworth-Emmons (a modification of the Wittig reaction) are pivotal reactions in organic chemistry for the synthesis of alkenes from carbonyl compounds. wpmucdn.com These reactions, along with the Michaelis-Arbuzov reaction, are instrumental in creating intermediates that can be further processed to yield phenethylamine analogues.

The Michaelis-Arbuzov reaction is a key method for forming carbon-phosphorus bonds. For instance, it is used as the initial step in the synthesis of dihydrostilbene derivatives, which share structural similarities with the target compound's intermediates. nih.gov In this process, a benzyl halide, such as a substituted benzyl chloride, reacts with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) to produce a diethyl phosphonate (B1237965). nih.gov This phosphonate is a crucial intermediate for the subsequent Wittig-Horner reaction.

The Wittig-Horner reaction (or Horner-Wadsworth-Emmons reaction) involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wpmucdn.com The phosphonate intermediate, synthesized via the Arbuzov reaction, is deprotonated with a base to form a nucleophilic carbanion. This carbanion then reacts with a substituted benzaldehyde. The driving force of this reaction is the formation of a very stable phosphorus-oxygen double bond in the phosphate (B84403) byproduct. wpmucdn.com This methodology allows for the controlled synthesis of stilbene (B7821643) and other vinyl intermediates, which can then be reduced to form the ethanamine backbone of the desired products. The use of ultrasound has also been explored to promote these reactions under green conditions. nih.gov

Precursor Compounds and their Synthesis

The synthesis of N-benzyl-2-(3-methoxyphenyl)ethanamine relies on the availability of key precursor compounds, primarily the substituted phenethylamine core and the benzyl moiety.

Synthesis of 2-(3-methoxyphenyl)ethylamine and related synthons

The principal precursor for the core structure is 2-(3-methoxyphenyl)ethylamine. thermofisher.comcymitquimica.com A common synthetic route to this compound starts with 3-methoxyphenylacetonitrile. prepchem.com The nitrile group is reduced to a primary amine using a reducing agent like borane (B79455) dimethyl sulfide (B99878) in a solvent such as dry tetrahydrofuran. prepchem.com The reaction is typically performed under an inert atmosphere (e.g., nitrogen) and involves heating under reflux, followed by an acidic workup to yield the hydrochloride salt of the amine, which can then be converted to the free base. prepchem.com

Table 1: Synthesis of 2-(3-methoxyphenyl)ethylamine

Starting Material Reagent Product

Chiral Synthesis and Stereoselective Approaches for Related Phenethylamine Derivatives

For many applications, controlling the stereochemistry of phenethylamine derivatives is crucial. Chiral synthesis and stereoselective methods are employed to produce specific enantiomers, as different enantiomers can exhibit distinct biological activities. nih.gov

A widely used strategy involves the use of a chiral auxiliary. Chiral 1-phenylethylamine (α-PEA), which is available in both enantiomeric forms, is a common choice for this purpose. nih.gov For example, (R)-α-methylphenethylamine can be reacted with a ketone, such as p-methoxyphenylacetone, to form an imine. This imine is then subjected to hydrogenation, where the chiral auxiliary directs the stereochemical outcome of the reduction, leading to a chiral amine intermediate with high stereoselectivity. google.com The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched phenethylamine derivative. google.com

Diastereoselective cyclization reactions are another approach used in the synthesis of chiral heterocyclic compounds derived from phenethylamines, such as piperidin-2-ones and lactams. nih.gov Furthermore, chiral derivatizing agents, such as S-(-)-N-(fluoroacyl)-prolyl chloride, are used to separate and analyze the enantiomers of chiral amine drugs via gas chromatography. nih.gov

Derivatization Strategies for this compound Structural Variations

To create structural analogues of this compound, modifications can be introduced on either the N-benzyl group or the methoxyphenyl ring. These derivatizations allow for systematic exploration of structure-activity relationships.

Modifications on the N-benzyl moiety

The N-benzyl portion of the molecule is a common site for modification. A variety of substituted benzyl groups can be introduced, typically by reacting the core phenethylamine with a corresponding substituted benzyl halide. This approach has been used to synthesize a wide range of N-benzyl phenethylamine derivatives. researchgate.netnih.gov The introduction of different substituents, such as methoxy (B1213986), trifluoromethyl, or halogen groups, at various positions on the benzyl ring can significantly alter the compound's properties. researchgate.netchemspider.com

Table 2: Examples of Modifications on the N-benzyl Moiety

Core Phenethylamine Attached Benzyl Moiety Resulting Compound Class Reference
2-(Dimethoxyphenyl)ethanamine N-(2-Trifluoromethoxy)benzyl NBOMe(F) Series researchgate.net
2C-Series Phenethylamines N-(2-Methoxy)benzyl NBOMe Series nih.govresearchgate.net

Substitutions on the methoxyphenyl ring

The methoxyphenyl ring of the phenethylamine core is another key target for structural variation. The position and number of methoxy groups, as well as the introduction of other substituents, can be altered. For example, derivatives based on 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. nih.gov Other variations include the 2C series of drugs, which feature a 2,5-dimethoxy substitution pattern, often with an additional substituent at the 4-position of the phenyl ring, such as methyl or ethyl groups. nih.gov These modifications are typically incorporated by starting with an appropriately substituted phenylacetic acid or benzaldehyde derivative in the initial stages of the synthesis.

Table 3: Examples of Substitutions on the Phenethylamine Phenyl Ring

Phenyl Ring Substitution Pattern Core Structure Name Resulting N-benzyl Derivative Example Reference
3,4-Dimethoxy 2-(3,4-Dimethoxyphenyl)ethylamine N-Acyl derivatives nih.gov
2,5-Dimethoxy-4-methyl 2C-D 25D-NBOMe nih.gov
4-Ethyl-2,5-dimethoxy 2C-E 25E-NBOMe nih.gov

Analytical Characterization Techniques and Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular architecture of N-benzyl-2-(3-methoxyphenyl)ethanamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in this compound are detailed in the table below. The signals from the aromatic protons on both the 3-methoxyphenyl (B12655295) and the benzyl (B1604629) rings would appear as complex multiplets in the range of δ 6.7-7.4 ppm. The benzylic protons (CH₂) and the ethylamine (B1201723) chain protons (CH₂CH₂) would present as distinct signals, likely triplets or multiplets, in the upfield region of the spectrum. The methoxy (B1213986) group (OCH₃) protons would be visible as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of both rings would resonate in the downfield region (δ 110-160 ppm). The benzylic carbon and the carbons of the ethylamine bridge would appear in the mid-field region, while the methoxy carbon would be found at the most upfield position.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Benzyl)7.25-7.40m5H
Aromatic (Methoxyphenyl)6.70-7.25m4H
-OCH₃3.80s3H
-CH₂- (Benzyl)3.85s2H
-CH₂- (Ethylamine, adjacent to N)2.90t2H
-CH₂- (Ethylamine, adjacent to ring)2.85t2H
-NH-1.5-2.5br s1H

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-O)159.9
Quaternary Aromatic140.5
Quaternary Aromatic140.2
Aromatic CH129.5
Aromatic CH128.6
Aromatic CH128.4
Aromatic CH127.2
Aromatic CH121.0
Aromatic CH114.5
Aromatic CH111.6
-OCH₃55.2
-CH₂- (Benzyl)54.1
-CH₂- (Ethylamine, adjacent to N)50.5
-CH₂- (Ethylamine, adjacent to ring)36.4

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The secondary amine (N-H) stretch is expected to produce a moderate absorption band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylamine bridge and the benzylic group will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching of the amine and the C-O stretching of the methoxy group will also give rise to distinct bands in the fingerprint region (below 1500 cm⁻¹).

Characteristic FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2960Medium to Strong
Aromatic C=C Stretch1450-1600Medium to Strong
C-N Stretch1020-1250Medium
C-O Stretch (Aryl Ether)1200-1275 (asymmetric) & 1020-1075 (symmetric)Strong

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are employed to separate this compound from any impurities and to determine its molecular weight and fragmentation pattern, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would show a characteristic retention time for the compound under specific column and temperature conditions. The mass spectrum provides the molecular weight and a unique fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation pathways for N-benzyl phenethylamines often involve cleavage of the benzylic bond, leading to a prominent tropylium (B1234903) ion at m/z 91, and cleavage of the bond between the two carbons of the ethylamine bridge, resulting in a fragment containing the benzylamine (B48309) moiety.

Plausible GC-MS Fragmentation Pattern for this compound

m/zProposed Fragment Ion
241[M]⁺ (Molecular Ion)
150[CH₃OC₆H₄CH₂NHCH₂]⁺
121[CH₃OC₆H₄CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-QTOF-MS)

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), can provide a highly accurate mass measurement, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion and obtain further structural information.

High-Performance Liquid Chromatography (HPLC) for purity assessment and separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its separation from any starting materials, byproducts, or degradation products. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable. The purity of the compound can be assessed by the area of its peak relative to the total area of all peaks in the chromatogram, typically detected by a UV detector at a wavelength where the aromatic rings show strong absorbance.

Differentiation of Positional Isomers and Analogues

The analytical differentiation of positional isomers of this compound, such as the 2-methoxy and 4-methoxy analogues, presents a significant challenge due to their identical molecular mass and similar chemical properties. Standard analytical techniques often yield very similar results, necessitating specialized methodologies for unambiguous identification. Research into structurally related phenethylamine (B48288) compounds, particularly the NBOMe series, provides a framework for the effective differentiation of these isomers. researchgate.netnih.gov

A primary issue in the analysis of these compounds is that techniques like gas chromatography with electron ionization mass spectrometry (GC-EI-MS) often produce mass spectra that are nearly indistinguishable between positional isomers. researchgate.net The fragmentation patterns are typically dominated by the benzyl group (m/z 91) and the tropylium ion (m/z 121), obscuring the subtle differences arising from the methoxy group's position on the phenethylamine ring.

To overcome these limitations, several advanced analytical strategies have been developed, focusing on chromatographic separation, chemical derivatization, and alternative spectroscopic and spectrometric techniques.

Chromatography-Mass Spectrometry (GC-MS and LC-MS)

Gas and liquid chromatography are powerful tools for separating isomers. Successful differentiation often relies on optimizing the chromatographic conditions to exploit subtle differences in the physical properties of the isomers. For some N-benzylphenethylamine analogues, isothermal GC analysis has proven more effective for separating critical isomer pairs than standard temperature-programmed methods. researchgate.net The choice of capillary column is also crucial; for instance, a DB-17MS column has been used to achieve separation of otherwise co-eluting isomers. researchgate.net Retention indices serve as an additional criterion for identification in GC-MS analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust alternative that can often distinguish between isomers without the need for derivatization. researchgate.net Using an electrospray ion source, collision-induced dissociation (CID) spectra recorded at low energy values can reveal distinctive fragmentation patterns for each isomer, allowing for their reliable differentiation. nih.gov

Chemical Derivatization

Derivatization is a highly effective strategy, particularly for GC-MS analysis. The process involves reacting the amine group with a reagent to form a derivative with more favorable chromatographic properties and more informative mass spectral fragmentation. Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), are commonly used. researchgate.netuva.nl

The resulting N-trifluoroacetyl derivatives often exhibit significant differences in their mass spectra. researchgate.netojp.gov The derivatization alters the fragmentation pathways, leading to the formation of unique and characteristic fragment ions or significant changes in the relative abundance of common ions, which allows for the specific identification of each positional isomer. nih.govojp.gov For some N-benzylphenethylamine series, differentiation using EI mass spectra is only feasible after derivatization. nih.gov

Table 1: Comparison of Analytical Methodologies for Isomer Differentiation
TechniquePrinciple of DifferentiationAdvantagesLimitationsReference
GC-MS (Underivatized)Chromatographic separation (retention time)Simple sample preparationMass spectra of isomers are often too similar for confident identification. Co-elution can occur. researchgate.net
GC-MS (Derivatized)Differentiation based on unique mass spectral fragmentation patterns of derivativesProvides characteristic ions for unambiguous identification. Improves chromatographic behavior.Requires an additional sample preparation step. researchgate.netnih.govuva.nl
LC-MS/MSDifferences in collision-induced dissociation (CID) fragmentation patternsCan differentiate isomers without derivatization. Suitable for thermolabile compounds.Chromatographic separation may still be challenging. researchgate.netnih.gov
NMR SpectroscopyUnique chemical shifts and coupling constants for protons and carbons based on their chemical environmentProvides definitive structural elucidation for unambiguous isomer identification.Requires pure sample and is less sensitive than MS techniques. researchgate.net
Raman SpectroscopyDistinct vibrational modes based on molecular structure and symmetryNon-destructive, requires minimal sample preparation, can provide fingerprint spectra.Fluorescence interference can be an issue; may require specialized equipment (e.g., far-red excitation). nih.govrsc.org

Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques can provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural elucidation of organic molecules. The precise chemical environment of each atom in a molecule influences its magnetic resonance, resulting in a unique spectrum. For positional isomers of N-benzyl-2-(methoxyphenyl)ethanamine, both ¹H and ¹³C NMR spectroscopy can unequivocally differentiate them by the distinct chemical shifts and splitting patterns of the aromatic protons and carbons. researchgate.net

Raman Spectroscopy: This technique probes the vibrational modes of a molecule. Since positional isomers have different symmetries and bond arrangements, they produce distinct Raman spectra. nih.gov Studies on various phenethylamines have shown that Raman spectroscopy, particularly with far-red excitation to reduce fluorescence, can effectively distinguish between regioisomers and structural analogues, even within complex mixtures. rsc.org Low-wavenumber Raman scattering, which analyzes crystal lattice vibrations, can be especially powerful for discriminating between different crystalline forms (polymorphs) of the same compound. nih.gov

The combination of chromatographic separation with mass spectrometric analysis, especially after derivatization, or the use of tandem mass spectrometry, provides a reliable means for differentiating positional isomers of this compound. For absolute structural confirmation, NMR spectroscopy remains the definitive method. researchgate.net

Table 2: Illustrative Data for Differentiation of Methoxy-Substituted N-Benzylphenethylamine Isomers (Based on Analogous Compounds)
Isomer PositionAnalytical Data PointExpected ObservationReference
2-MethoxyGC Retention IndexUnique value based on column and conditions nih.gov
Key MS Fragment (TFA-Derivative)Characteristic m/z values and/or relative abundances ojp.gov
3-MethoxyGC Retention IndexDifferent value compared to 2-MeO and 4-MeO isomers nih.gov
Key MS Fragment (TFA-Derivative)Fragmentation pattern distinct from other isomers ojp.gov
4-MethoxyGC Retention IndexDifferent value compared to 2-MeO and 3-MeO isomers nih.gov
Key MS Fragment (TFA-Derivative)Fragmentation pattern distinct from other isomers ojp.gov

Structure Activity Relationship Sar Studies of N Benzyl 2 3 Methoxyphenyl Ethanamine and Its Derivatives

Influence of N-Benzyl Moiety on Receptor Binding and Functional Activity

The addition of a benzyl (B1604629) group to the nitrogen atom of phenethylamines has a profound impact on their pharmacological profile. This substitution can dramatically alter the compound's affinity and functional activity at serotonin (B10506) receptors.

Early studies with simple N-alkyl substitutions (e.g., methyl, ethyl) on phenethylamines resulted in compounds with significantly reduced activity. nih.gov However, the introduction of an N-benzyl group was found to substantially increase both binding affinity and functional potency at 5-HT2A receptors. nih.gov This enhancement is so significant that N-benzylphenethylamines are considered a class of "superpotent" agonists. nih.gov For instance, N-benzylation can lead to affinity increases of up to 300-fold compared to their N-alkyl counterparts.

These compounds generally exhibit high affinity for both 5-HT2A and 5-HT2C receptors, often in the low nanomolar or even subnanomolar range. nih.gov While many N-benzylphenethylamines show high affinity for both receptor subtypes, their functional selectivity can vary. Some derivatives act as potent, full agonists at both 5-HT2A and 5-HT2C receptors, while others display a degree of selectivity in their functional activity, sometimes favoring the 5-HT2A receptor. nih.govnih.gov For example, certain substitutions can yield compounds with over 400-fold functional selectivity for the 5-HT2A receptor. nih.gov

The position of substituents on the N-benzyl ring is a critical determinant of receptor affinity and activity. Research has consistently shown that substitutions at the ortho and meta positions of the N-benzyl ring tend to enhance affinity for 5-HT2 receptors, whereas para substitution often leads to a reduction in affinity. nih.govacs.org

The introduction of a polar substituent, such as a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group, at the ortho position of the N-benzyl ring is particularly effective at increasing affinity and potency. acs.org The N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) derivatives are among the most potent compounds in this class. nih.govnih.gov The N-(2-hydroxybenzyl) substituted compounds, in particular, have been shown to exhibit very high functional activity at the 5-HT2A receptor. nih.gov

Substitutions at the meta position can also confer high affinity. For example, an N-3-bromobenzyl derivative was found to have a higher affinity for the 5-HT2A receptor compared to its 4-bromo (para) counterpart. nih.gov In general, the introduction of larger, lipophilic groups on the N-benzyl ring tends to improve binding affinity, although this does not always correlate with an increase in functional activity. nih.govacs.org

Conversely, substitutions at the para position of the N-benzyl ring are generally detrimental to receptor affinity. nih.govacs.org This suggests that the binding pocket of the receptor may have steric limitations or unfavorable interactions with substituents at this position.

Table 1: Influence of N-Benzyl Substitution Position on 5-HT2A Receptor Affinity
Substitution PositionGeneral Effect on AffinityExample SubstituentObserved Outcome
OrthoEnhances affinity-OCH3, -OHSignificant increase in affinity and potency. nih.govnih.gov
MetaEnhances affinity-BrHigher affinity compared to para-substituted analogs. nih.gov
ParaReduces affinity-BrLower affinity compared to ortho- and meta-substituted analogs. nih.govacs.org

Impact of Phenethylamine (B48288) Moiety Substitutions on Biological Activity

Modifications to the phenethylamine portion of the molecule, specifically the phenyl ring, also play a crucial role in determining the biological activity of N-benzylphenethylamine derivatives.

The substitution pattern of methoxy groups on the phenethylamine ring is a key factor in receptor interaction. Much of the research has focused on derivatives of 2,5-dimethoxyphenethylamine. However, the position of these groups is critical. Studies on positional isomers have indicated that the presence of a methoxy group at the 2-position of the phenethylamine ring is often crucial for high potency. biorxiv.org Conversely, a methoxy group at the 3-position has been shown to significantly reduce the potency of these compounds at the 5-HT2A receptor. biorxiv.org This suggests that for N-benzyl-2-(3-methoxyphenyl)ethanamine, the parent compound of this article's focus, its activity may be lower compared to its 2-methoxy or 4-methoxy isomers.

A wide range of substituents have been explored on the phenethylamine ring, typically at the 4-position in concert with 2,5-dimethoxy substitution. Nonpolar substituents such as halogens (e.g., iodine, bromine) and small alkyl groups tend to increase affinity. nih.gov There appears to be a correlation between the lipophilic nature of the substituent at the 4-position and the binding affinity. nih.gov However, increasing the size of an alkyl group at the 4-position can lead to a decrease in functional activity. nih.gov

The introduction of hydrogen bond donors, such as hydroxyl (-OH) or primary amine (-NH2) groups, at the 4-position has been found to decrease affinity by several orders of magnitude. nih.gov This indicates that the binding site in this region is likely hydrophobic.

Table 2: Effect of Phenethylamine Ring Substitutions on 5-HT2A Receptor Affinity
Substituent TypePositionGeneral Effect on Affinity/Potency
Methoxy (-OCH3)2-positionGenerally required for high potency. biorxiv.org
Methoxy (-OCH3)3-positionSignificantly reduces potency. biorxiv.org
Halides (e.g., -I, -Br)4-positionIncreases affinity. nih.gov
Alkyl groups (e.g., -CH3, -C2H5)4-positionIncreases affinity, but larger groups may decrease functional activity. nih.gov
Hydrogen bond donors (e.g., -OH)4-positionDecreases affinity significantly. nih.gov

Conformational Aspects and Stereochemistry in SAR

The three-dimensional shape (conformation) and stereochemistry of N-benzylphenethylamine derivatives are critical for their interaction with the 5-HT2A receptor. The N-benzyl group is thought to adopt a specific orientation within the receptor's binding pocket, potentially interacting with key amino acid residues such as Phenylalanine 339 (Phe339). The phenethylamine portion, in turn, is believed to interact with other residues like Phenylalanine 340 (Phe340).

Studies on conformationally restricted analogs, where the flexible structure of the N-benzylphenethylamine is locked into a more rigid conformation, have been instrumental in understanding the optimal binding pose. These rigid analogs have led to the development of some of the first truly selective 5-HT2A receptor agonists. nih.gov This highlights the importance of the relative spatial arrangement of the N-benzyl and phenethylamine moieties for achieving high affinity and selectivity.

While many N-benzylphenethylamines are achiral, the introduction of a methyl group at the alpha-position of the ethylamine (B1201723) side chain creates a chiral center. In such cases, the stereochemistry can have a significant impact on activity, although this has been more extensively studied in related amphetamine derivatives.

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools in the elucidation of Structure-Activity Relationships (SAR) for various classes of compounds, including this compound and its derivatives. These in silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the rational design of novel compounds with improved affinity and selectivity. By simulating these interactions at an atomic level, researchers can predict the binding modes of different derivatives, understand the impact of structural modifications on biological activity, and develop predictive models for inhibitor design.

Ligand docking and homology modeling for receptor interactions

Ligand docking and homology modeling are powerful computational techniques used to predict and analyze the binding of small molecules like this compound to their receptor targets. In the absence of an experimentally determined crystal structure for many receptors, homology modeling allows for the construction of a three-dimensional model of the target protein based on the known structure of a homologous protein. nih.govnih.govacs.orgacs.org

For N-benzylphenethylamine derivatives, which are known to interact with serotonin receptors, homology models of the 5-HT2A receptor have been instrumental. These models are often built using the crystal structure of the β2-adrenergic receptor as a template. nih.govnih.gov Virtual docking of N-benzyl phenethylamines into these homology models has provided critical insights into their binding mechanisms. nih.gov

Studies have indicated that the N-benzyl moiety of these compounds plays a crucial role in their high affinity and potency. nih.gov Docking simulations suggest that this benzyl group may form specific interactions with key amino acid residues within the receptor's binding pocket. For instance, in the human 5-HT2A receptor model, the N-benzyl group is hypothesized to interact with phenylalanine residue Phe339(6.51), while the phenethylamine core is likely to interact with another phenylalanine residue, Phe340(6.52). nih.gov

Site-directed mutagenesis experiments have been used to validate these computational predictions. Mutations of these specific phenylalanine residues to leucine (B10760876) (Phe339(6.51)L and Phe340(6.52)L) have been shown to dramatically decrease the affinity, potency, and intrinsic activity of N-benzyl analogs, while having a weaker effect on traditional agonists or N-unsubstituted phenethylamines. nih.gov These findings not only support the binding poses predicted by docking studies but also validate the topology of the 5-HT2A receptor homology model. nih.gov This integrated approach of homology modeling, ligand docking, and experimental validation is pivotal in understanding the molecular determinants of ligand recognition and activation at the receptor level.

The following table summarizes key amino acid residues in the 5-HT2A receptor that are predicted to interact with N-benzylphenethylamine ligands based on computational studies.

Interacting ResiduePredicted Interacting Ligand MoietyConsequence of Mutation
Phe339(6.51)N-benzyl moietyDramatic decrease in affinity and potency for N-benzyl analogs
Phe340(6.52)Phenethylamine portionDetrimental effect on affinity and potency for most compounds

3D similarity models for inhibitor design

Three-dimensional (3D) similarity models, often employed in quantitative structure-activity relationship (3D-QSAR) studies, are valuable for designing novel inhibitors by correlating the 3D properties of molecules with their biological activities. These models can help in understanding the spatial and electronic requirements for optimal interaction with a biological target.

While specific 3D-QSAR studies on this compound for inhibitor design are not extensively documented in the public domain, the principles of this approach are widely applied in medicinal chemistry. For a series of N-benzylphenethylamine derivatives, a 3D-QSAR model would typically involve aligning the compounds based on a common structural scaffold. From this alignment, molecular fields representing steric, electrostatic, and hydrophobic properties are calculated.

These fields are then used to build a statistical model that predicts the biological activity (e.g., inhibitory potency) of new, unsynthesized compounds. The graphical output of these models, often in the form of contour maps, can guide the design of new derivatives. For instance, a contour map might indicate that a bulky, electron-donating group at a specific position on the benzyl ring would enhance inhibitory activity.

For the design of inhibitors based on the this compound scaffold, a 3D similarity approach would involve comparing the shape and electronic properties of various derivatives to a template molecule with known high activity. By identifying which structural modifications lead to a 3D similarity profile that correlates with high inhibitory potency, medicinal chemists can prioritize the synthesis of the most promising candidates. This computational screening reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

The table below outlines the general steps involved in developing a 3D similarity model for inhibitor design.

StepDescription
1. Dataset Selection A set of molecules with a common structural scaffold and a range of biological activities is chosen.
2. Molecular Alignment The molecules are aligned in 3D space based on their common structural features.
3. Calculation of Molecular Fields Steric, electrostatic, and other relevant 3D molecular fields are calculated for each molecule.
4. 3D-QSAR Model Generation A statistical method, such as Partial Least Squares (PLS), is used to correlate the molecular fields with biological activity.
5. Model Validation The predictive power of the model is assessed using internal and external validation techniques.
6. Inhibitor Design The model is used to predict the activity of new, virtual compounds, guiding the design of potent inhibitors.

Biological Activity and Mechanistic Investigations in Vitro and Preclinical Focus

Serotonin (B10506) Receptor Interactions and Agonism

The N-benzylphenethylamine scaffold, to which N-benzyl-2-(3-methoxyphenyl)ethanamine belongs, is recognized for its potent interactions with serotonin (5-HT) receptors. The addition of an N-benzyl group to phenethylamine (B48288) agonists is a key structural modification that significantly enhances both binding affinity and functional activity at these receptors. drugbank.com

Compounds within the N-benzylphenethylamine class generally exhibit high, often subnanomolar, binding affinity for the 5-HT2A receptor. drugbank.comacs.org This class of compounds also demonstrates significant affinity for 5-HT2C receptors. nih.govconestogac.on.ca Studies on a wide range of analogs, varying substitutions on both the phenethylamine and the N-benzyl portions of the molecule, have been conducted to elucidate structure-activity relationships. drugbank.comacs.org

While many compounds in this series show low to moderate selectivity between the 5-HT2A and 5-HT2C receptors (typically 1- to 40-fold), specific structural modifications have been shown to impart impressive selectivity. drugbank.comacs.org For instance, certain substitutions can lead to a 100-fold selectivity for the 5-HT2A receptor in binding assays. drugbank.comacs.org The presence of a polar substituent, particularly at the ortho position of the N-benzyl ring, can further enhance activity. nih.gov The N-(2-methoxybenzyl) substitution, in particular, is noted for conferring exceptionally high potency. nih.gov

Table 1: Representative Binding Affinities (Ki) of N-Benzylphenethylamine Analogs at Serotonin Receptors

Compound Substitution 5-HT2A Ki (nM) 5-HT2C Ki (nM) 5-HT2B Ki (nM) Selectivity (5-HT2C/5-HT2A)
Analog 1 2,5-dimethoxy-4-iodo-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) 0.04 1.0 38.3 25
Analog 2 2,5-dimethoxy-4-nitro-N-(2-methoxybenzyl)phenethylamine (25N-NBOMe) 0.144 1.06 8.7 7.4
Analog 3 4-bromo-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine 0.29 2.9 - 10
Analog 4 4-bromo-2,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)phenethylamine 29 110 - 3.8

Note: Data represents values for structurally related analogs to illustrate the general pharmacophore activity. The specific affinity for this compound may vary.

N-benzylphenethylamines act as potent agonists at 5-HT2A and 5-HT2C receptors. nih.govconestogac.on.ca Functional activity is commonly assessed through assays that measure downstream signaling events following receptor activation, such as intracellular calcium (Ca²⁺) mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation. nih.govconestogac.on.canih.gov

Studies confirm that compounds in this class are full agonists at both 5-HT2A and 5-HT2C receptors. nih.govconestogac.on.ca The functional potency can be exceptionally high, with some analogs displaying subnanomolar to low nanomolar EC₅₀ values in 5-HT2A functional assays, comparable to that of lysergic acid diethylamide (LSD). nih.govconestogac.on.ca Similar high potencies are observed at the 5-HT2C receptor. nih.govconestogac.on.ca Functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor can be significantly higher than binding selectivity, with some analogs showing over 400-fold selectivity in functional assays. drugbank.comacs.org

Table 2: Representative Functional Potencies (EC₅₀) of N-Benzylphenethylamine Analogs

Compound Assay 5-HT2A EC₅₀ (nM) 5-HT2A Efficacy (%) 5-HT2C EC₅₀ (nM) 5-HT2C Efficacy (%)
Analog 1 Inositol Phosphate 0.074 100 31 100
Analog 2 Calcium Mobilization 4.2 ~100 - -
Analog 3 Inositol Phosphate 0.51 87.9 1.32 99.4

Note: Data is derived from studies on various N-benzylphenethylamine analogs. Efficacy is often expressed relative to the endogenous agonist, serotonin (5-HT).

Enzyme Inhibition Studies

The N-benzyl and 3-methoxyphenyl (B12655295) moieties are found in various compounds investigated for their anticancer properties via kinase inhibition. brieflands.comrsc.org While direct studies on this compound are limited, research on structurally related molecules provides insight into this potential activity. For example, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were synthesized and evaluated as tyrosine kinase inhibitors. brieflands.com These compounds demonstrated cytotoxic activity against several cancer cell lines. brieflands.com Molecular docking studies suggested that these molecules could interact with the active sites of tyrosine kinases such as Abl and Src. brieflands.com

Other research has focused on N-benzyl substituted heterocyclic compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The development of kinase inhibitors is a prominent strategy in oncology, and various nitrogen-containing heterocycles, including those with benzyl (B1604629) substitutions, have emerged as attractive scaffolds for designing novel anticancer drugs. rsc.org The maleimide (B117702) derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione was designed as an ATP-competitive inhibitor of tyrosine kinases and has shown anticancer activity. mdpi.com

Cinnamyl alcohol dehydrogenase (CAD) is an enzyme involved in the biosynthesis of lignin. nih.gov It requires NADP as a cofactor and shows a high affinity for substrates like coniferyl alcohol and coniferaldehyde. nih.gov Currently, there is a lack of specific research in the public domain detailing the inhibition kinetics of this compound or closely related phenethylamines on cinnamyl alcohol dehydrogenase.

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP, making them important therapeutic targets. nih.gov PDE5 inhibitors, in particular, are known to increase cGMP levels, leading to smooth muscle relaxation and vasodilation. nih.gov While direct evidence of this compound as a PDE inhibitor is not prominent in the literature, related structural motifs are present in known PDE inhibitors. For instance, synthetic programs have developed N2, N4-diaminoquinazolines as PDE5 inhibitors where the N4 amino group can be substituted with a benzyl group. nih.gov The broad therapeutic potential of PDE inhibitors continues to drive the discovery of new chemical entities for this target class. nih.govmdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid molecules that includes the endocannabinoid anandamide. nih.govvanderbilt.edu As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.gov Given the role of NAEs in various physiological processes, including emotional behavior, inflammation, and appetite, NAPE-PLD has emerged as a significant target for pharmacological intervention. nih.gov

The development of NAPE-PLD inhibitors is an active area of research for understanding the biological functions of the NAE pathway. vanderbilt.edu High-throughput screening campaigns have been utilized to identify novel chemical scaffolds that can modulate NAPE-PLD activity. nih.gov For instance, the compound LEI-401 has been identified as a potent, CNS-active NAPE-PLD inhibitor that can block the biosynthesis of NAEs in the brain. nih.gov

As of the current literature, there are no specific studies or publicly available data detailing the inhibitory activity of this compound on NAPE-PLD. Therefore, its potential to act as an inhibitor of this enzyme remains uninvestigated.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). While AChE is the primary enzyme for acetylcholine hydrolysis in a healthy brain, BChE activity becomes more significant in neurodegenerative conditions such as Alzheimer's disease. This makes selective BChE inhibition a viable therapeutic strategy. nih.gov

The N-benzyl and phenethylamine moieties are present in various compounds that have been investigated for cholinesterase inhibition. For example, derivatives of N-benzyl benzamide (B126) have been reported as highly potent and selective BChE inhibitors. researchgate.net Similarly, compounds incorporating a 3,4-dimethoxyphenyl group attached to other scaffolds have demonstrated significant BChE inhibitory activity. nih.gov Specifically, N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine was identified as a potent BChE inhibitor with an IC₅₀ value of 20 nM. nih.govdrugbank.com

However, direct experimental data on the butyrylcholinesterase inhibitory activity of this compound is not available in the current scientific literature. Its specific IC₅₀ value and selectivity for BChE over AChE have not been reported.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Structurally Related Compounds This table presents data for compounds that are structurally related to this compound to provide context, as no direct data for the target compound is available.

Compound Name BChE IC₅₀ Notes
N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine 20 nM A potent inhibitor with a different core scaffold. nih.govdrugbank.com
N-benzyl benzamide derivatives Sub-nanomolar to nanomolar A class of potent and selective BChE inhibitors. researchgate.net

Neurochemical Modulation and Mechanistic Studies in Preclinical Models

While direct neurochemical studies on this compound are limited, research on the broader class of N-Benzyl-2-phenylethylamine (NBPEA) derivatives provides significant insights into their potential effects on neurotransmitter systems. A study using adult zebrafish demonstrated that substitutions on both the N-benzyl and phenethylamine portions of the molecule can modulate brain serotonin and dopamine (B1211576) turnover. researchgate.net

In this study, various NBPEA derivatives were shown to produce distinct neurochemical profiles. The position of methoxy (B1213986) groups on the phenethylamine ring, in particular, was found to be a key determinant of the compound's activity. The research established that substitutions on the phenethylamine moiety could influence anxiety-like behavior and were linked to changes in the turnover rates of serotonin (indicated by the 5-HIAA/serotonin ratio) and dopamine (indicated by the DOPAC/dopamine ratio). researchgate.net Although the 3-methoxy derivative was not specifically detailed in the results, the findings for 2,4-dimethoxy and 3,4-dimethoxy analogues suggest that the methoxy group's position is critical to the pharmacological effect. researchgate.net

Table 2: Effects of Representative N-Benzyl-2-phenylethylamine (NBPEA) Derivatives on Neurotransmitter Turnover in Zebrafish This table summarizes findings for related NBPEA compounds to illustrate the potential effects of the chemical class, as specific data for the 3-methoxy derivative is not detailed.

Compound Type Effect on Serotonin Turnover Effect on Dopamine Turnover Behavioral Cluster
2,4-dimethoxy derivatives Marked changes Marked changes Anxiogenic/hallucinogenic-like
3,4-dimethoxy derivatives Generally inert Generally inert Behaviorally inert

Data sourced from a study on NBPEA derivatives in adult zebrafish. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its activity within the central nervous system. The BBB is a highly selective barrier formed by brain endothelial cells that protects the brain's microenvironment. nih.gov In vitro models, such as those using primary brain endothelial cells or immortalized cell lines like bEnd.3, are often used to predict the BBB permeability of novel compounds. nih.govnih.gov

Preclinical research on the N-Benzyl-2-phenylethylamine (NBPEA) class of compounds has shown that they are capable of penetrating the central nervous system. A study in adult zebrafish demonstrated that ten different NBPEA derivatives readily crossed the blood-brain barrier, achieving detectable levels in the brain. This brain penetrance was considered fundamental to the behavioral and neurochemical effects observed for these compounds. researchgate.net This finding suggests that the general scaffold of N-benzyl-2-phenylethylamine is conducive to BBB permeation, and it is highly probable that this compound shares this characteristic.

Other Investigated Biological Activities (Mechanistic/In Vitro)

Neuroprotection refers to the preservation of neuronal structure and function, particularly against insults like oxidative stress, excitotoxicity, and apoptosis. Various compounds containing N-benzyl or methoxyphenyl motifs have been investigated for their neuroprotective potential. For instance, N-benzyl eicosapentaenamide (NB-EPA), a macamide, was found to significantly ameliorate hypoxic-ischemic brain injury in neonatal mice by inhibiting neuronal apoptosis. mdpi.com This effect was linked to the suppression of the p53-PUMA signaling pathway. mdpi.com Other studies have shown that novel N-benzyl derivatives can exhibit antioxidant properties in vitro. nih.gov

However, there is currently no direct experimental evidence in the scientific literature to confirm the neuroprotective effects of this compound. While its structural components are found in other neuroprotective agents, its specific activity in models of neuronal damage, such as those induced by oxidative stress or excitotoxicity, has not been reported.

Anticonvulsant Activity Mechanisms

No information available.

Anticancer Activity (In Vitro Cytotoxicity, Target Engagement)

No information available.

Antibacterial and Antifungal Activity Mechanisms

No information available.

Antiplasmodial Activity

No information available.

Role as Biochemical Probes and Research Tools

No information available.

Metabolite Research and Biomarker Potential

Identification of Metabolites

No metabolites of N-benzyl-2-(3-methoxyphenyl)ethanamine have been identified in the reviewed literature.

Exploration of Metabolites as Potential Biomarkers for Metabolic Pathways

As no metabolites have been identified, their potential as biomarkers has not been explored.

Future Directions and Research Gaps

Development of Novel Analogues with Enhanced Selectivity or Potency

The development of new chemical entities based on the N-benzyl-2-(3-methoxyphenyl)ethanamine scaffold is a primary area for future research. The goal is to synthesize analogues with improved pharmacological profiles, specifically targeting enhanced selectivity for particular receptor subtypes or increased potency. Structure-activity relationship (SAR) studies on related N-benzylphenethylamines have demonstrated that modifications to both the phenethylamine (B48288) and N-benzyl portions of the molecule can dramatically influence receptor binding affinity and functional activity.

For instance, research on a series of N-benzylphenethylamines revealed that substitutions on the N-benzyl ring can significantly impact selectivity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. While some derivatives exhibit low to moderate selectivity, specific modifications have led to compounds with impressive receptor specificity. One such study highlighted a compound with over 400-fold selectivity for the 5-HT2A receptor in functional assays. This underscores the potential for fine-tuning the molecular structure of this compound to achieve desired pharmacological effects.

Future synthetic efforts could focus on:

Systematic substitution on the benzyl (B1604629) ring: Introducing various functional groups (e.g., halogens, alkyls, hydroxyls) at different positions of the benzyl moiety to probe the steric and electronic requirements for optimal receptor interaction.

Modification of the phenethylamine core: Altering the substitution pattern on the 3-methoxyphenyl (B12655295) ring or introducing substituents on the ethylamine (B1201723) chain could modulate activity and selectivity.

Conformational restriction: Incorporating cyclic constraints into the molecule to lock it into a specific bioactive conformation, potentially leading to higher affinity and selectivity.

Table 1: Illustrative Pharmacological Data of Hypothetical this compound Analogues

CompoundModification5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2C/5-HT2A)
ParentThis compound15.045.03.0
Analogue 14'-Fluoro substitution on N-benzyl8.550.05.9
Analogue 22'-Hydroxy substitution on N-benzyl5.280.515.5
Analogue 3Cyclopropylmethyl on Nitrogen25.130.21.2

Note: The data in this table is illustrative and based on trends observed in related N-benzylphenethylamine series. Specific experimental values for these exact analogues are not yet available in the public domain.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to guide the rational design of novel analogues and to understand the molecular basis of their activity. Advanced computational studies, such as molecular docking and dynamic simulations, can provide valuable insights into the binding modes of this compound derivatives at their target receptors.

Molecular docking simulations have been successfully employed to predict the interactions of β-phenethylamine derivatives with the dopamine (B1211576) transporter (DAT). nih.gov These studies can help identify key amino acid residues involved in ligand binding and can rationalize the observed structure-activity relationships. For N-benzylphenethylamines, computational models have suggested that the N-benzyl group may engage specific residues within the serotonin 5-HT2A receptor. researchgate.net

Future computational research on this compound should include:

Homology modeling: Building accurate three-dimensional models of relevant target receptors for which crystal structures are not yet available.

Molecular docking: Predicting the binding poses of a virtual library of this compound analogues to identify promising candidates for synthesis.

Molecular dynamics simulations: Simulating the dynamic behavior of the ligand-receptor complex to assess the stability of binding interactions and to understand the conformational changes induced by ligand binding.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that correlate the structural features of molecules with their biological activity, which can be used to predict the potency of unsynthesized compounds.

Exploration of Undiscovered Biological Targets or Mechanistic Pathways

While much of the research on N-benzylphenethylamines has focused on their interactions with serotonin and dopamine receptors, it is plausible that this compound and its analogues may have other, as-yet-undiscovered biological targets. The complexity of the central nervous system suggests that a single compound can interact with multiple proteins, leading to a cascade of downstream effects.

Future research should aim to de-orphanize the pharmacology of this compound by:

Broad-panel receptor screening: Testing the compound against a wide array of G protein-coupled receptors (GPCRs), ion channels, and transporters to identify novel interactions.

Chemoproteomics approaches: Utilizing chemical probes based on the this compound scaffold to identify binding partners in complex biological samples.

Functional genomics and transcriptomics: Investigating the changes in gene expression and signaling pathways in cells or tissues treated with the compound to uncover its mechanism of action.

Uncovering novel targets or pathways could open up entirely new therapeutic applications for this class of compounds, beyond their currently understood roles in neuromodulation.

Integration of Multidisciplinary Approaches in this compound Research

A comprehensive understanding of the therapeutic potential of this compound will require a collaborative, multidisciplinary approach that integrates expertise from various scientific fields. The synergy between medicinal chemistry, computational modeling, in vitro pharmacology, and in vivo studies will be crucial for advancing this area of research.

A successful research program would involve an iterative cycle of:

Design and Synthesis: Medicinal chemists synthesize novel analogues based on computational predictions and existing SAR data.

In Vitro Characterization: Pharmacologists evaluate the binding affinities and functional activities of the new compounds at a panel of relevant receptors.

Computational Analysis: Computational chemists use the experimental data to refine their models and to guide the design of the next generation of compounds.

In Vivo Evaluation: Promising candidates are then advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and behavioral effects.

This integrated approach will accelerate the discovery and development of new therapeutic agents derived from the this compound scaffold. The 2-phenethylamine motif is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, highlighting the rich potential for further discovery. ontosight.ai

Q & A

Q. Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.7–7.4 ppm), methoxy singlet (δ ~3.8 ppm), and benzyl CH₂ (δ 3.6–4.0 ppm). Coupling constants (e.g., J = 6 Hz for ethanamine CH₂) validate stereochemistry .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (m/z ~255 for C₁₆H₁₉NO) and fragmentation patterns (e.g., loss of benzyl group, m/z 134) .

Advanced: How do structural modifications of this compound influence its receptor binding profile?

Q. Answer :

  • Methoxy Position : The 3-methoxy group reduces steric hindrance at serotonin receptors (5-HT₂A) compared to 2,5-dimethoxy analogs, as shown in NBOMe derivatives .
  • N-Substitution : Bulkier benzyl groups (e.g., 2-methoxybenzyl) enhance receptor affinity but reduce metabolic stability. Computational docking studies suggest hydrophobic pockets favor halogenated benzyl groups .
  • Contradictions : Discrepancies in reported binding affinities (e.g., Ki values) may arise from assay conditions (cell type, radioligand). Standardizing assays (e.g., CHO cells expressing human 5-HT₂A) is critical .

Basic: How does the 3-methoxy group impact the compound’s physicochemical properties?

Q. Answer :

  • Lipophilicity : The 3-methoxy group increases logP by ~0.5 compared to unsubstituted analogs, enhancing blood-brain barrier permeability .
  • Acid-Base Behavior : The methoxy group slightly lowers pKa (estimated ~9.5) of the amine, affecting solubility in aqueous buffers .

Advanced: What strategies resolve contradictions in pharmacological data for N-benzylphenethylamine derivatives?

Q. Answer :

  • In Vitro/In Vivo Correlation : Discrepancies between receptor binding (in vitro) and behavioral effects (in vivo) may stem from metabolite interference. LC-MS/MS analysis of plasma/metabolites identifies active species .
  • Dose-Response Studies : Non-linear pharmacokinetics (e.g., autoinduction of CYP enzymes) require multi-dose regimens to establish therapeutic windows .
  • Structural Analog Comparison : Benchmarking against controlled substances (e.g., 25I-NBOMe) clarifies structure-activity relationships .

Basic: What are the safety considerations for handling this compound?

Q. Answer :

  • Toxicity : Limited data suggest acute toxicity (LD₅₀ > 200 mg/kg in rodents). Use fume hoods to avoid inhalation .
  • Regulatory Status : Structural similarity to Schedule I compounds (e.g., NBOMes) necessitates compliance with controlled substance laws .

Advanced: How can computational modeling predict the metabolic fate of this compound?

Q. Answer :

  • CYP450 Metabolism : Molecular docking with CYP2D6/3A4 isoforms predicts demethylation of the methoxy group and N-debenzylation as primary pathways .
  • In Silico Tools : Software like Schrödinger’s ADMET Predictor estimates clearance rates and identifies potential toxic metabolites (e.g., quinone imines) .

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